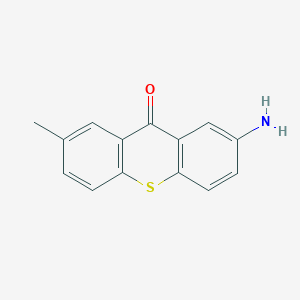

2-amino-7-methyl-9H-thioxanthen-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-7-methyl-9H-thioxanthen-9-one is a chemical compound with the molecular formula C14H11NOS and a molecular weight of 241.31 . It is a solid substance with a melting point between 179 - 183°C . The compound is used for proteomics research applications .

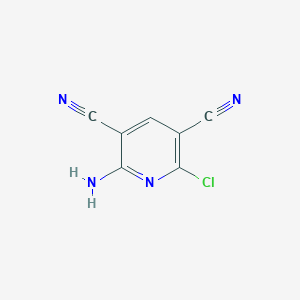

Molecular Structure Analysis

The molecular structure of 2-amino-7-methyl-9H-thioxanthen-9-one consists of a thioxanthenone backbone with an amino group at the 2-position and a methyl group at the 7-position . The InChI code for the compound is 1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 .Physical And Chemical Properties Analysis

2-amino-7-methyl-9H-thioxanthen-9-one is a solid substance with a melting point between 179 - 183°C . It has a molecular weight of 241.31 and a molecular formula of C14H11NOS .Aplicaciones Científicas De Investigación

Synthesis and Properties of Related Compounds

A review on the synthesis and properties of 2,3-heteroannulated thiochromones, which are considered hetero analogs of thioxanthone, outlines various methods for preparing compounds starting from substituted thiophenols and other derivatives. These compounds, including azathioxanthones, have been extensively studied, indicating a potential area of research for related thioxanthene derivatives (Sosnovskikh, 2019).

Applications in Biomedical Fields

Highly branched polymers based on poly(amino acid)s, including those derived from amino acids with branched structures, have been reviewed for their biomedical applications. These polymers, due to their biocompatible and biodegradable nature, have potential uses as delivery vehicles for genes and drugs and as antiviral compounds. This highlights the potential biomedical applications of amino acid-based compounds and their derivatives (Thompson & Scholz, 2021).

Chemical Synthesis and Reactivity

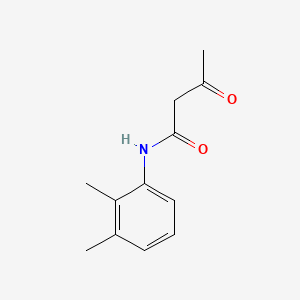

The synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones were systematically reviewed, including those with arylthiochromones and various substituted derivatives. This comprehensive analysis of chemical reactivity and biological activity may offer a foundation for exploring the synthesis and potential applications of "2-amino-7-methyl-9H-thioxanthen-9-one" and similar compounds (Sosnovskikh, 2018).

Safety And Hazards

The safety information for 2-amino-7-methyl-9H-thioxanthen-9-one indicates that it has a GHS07 pictogram and a signal word of "Warning" . The specific hazard codes and precautionary statements are not provided in the search results .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-amino-7-methyl-9H-thioxanthen-9-one .

Propiedades

IUPAC Name |

2-amino-7-methylthioxanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQULFWWOHEBQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320035 |

Source

|

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-methyl-9H-thioxanthen-9-one | |

CAS RN |

78160-12-0 |

Source

|

| Record name | 78160-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-7-methyl-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B1296345.png)

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)